molecular formula C28H24N4O6S3 B2954916 N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 391896-38-1

N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2954916
CAS No.: 391896-38-1
M. Wt: 608.7
InChI Key: XPSTWZJKLZIXHZ-UHFFFAOYSA-N
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Description

N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a bis-thiazolyl thiophene dicarboxamide derivative characterized by a central thiophene-2,5-dicarboxamide core. Each carboxamide group is substituted with a 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-N,5-N-bis[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O6S3/c1-35-19-7-5-15(11-21(19)37-3)17-13-39-27(29-17)31-25(33)23-9-10-24(41-23)26(34)32-28-30-18(14-40-28)16-6-8-20(36-2)22(12-16)38-4/h5-14H,1-4H3,(H,29,31,33)(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSTWZJKLZIXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a synthetic compound with potential biological activities that have drawn interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 396.47 g/mol
  • IUPAC Name : this compound

The compound features a thiophene core substituted with thiazole and methoxyphenyl groups, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It has been shown to modulate receptor activity, which can influence signaling pathways related to inflammation and cell growth.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Lines Tested : The compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
Cell LineIC50 (µM)Reference
MCF-715.3
A54912.7
HT-2910.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of the compound:

  • Bacterial Strains Tested : Effective against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent.

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups, indicating its potential as an effective anticancer treatment.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects in animal models.

Comparison with Similar Compounds

The compound belongs to a class of bis-thiazolyl dicarboxamides, which exhibit structural diversity based on the central core (thiophene, pyridine, or dihydropyridine) and substituents on the thiazole rings. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Table 1: Comparison of Bis-Thiazolyl Dicarboxamide Derivatives

Compound ID/Name Core Structure Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide (Target) Thiophene 4-(3,4-dimethoxyphenyl) Not explicitly provided Estimated ~580–640* Electron-donating methoxy groups enhance solubility; potential biological activity via π-π interactions.
BA84606 (N2,N5-bis(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide) Thiophene 4,5-diphenyl C₃₆H₂₄N₄O₂S₃ 640.7964 Bulky phenyl groups may limit solubility; high molecular weight suggests potential for extended binding interactions.
BE83544 (N2,N5-bis(4-(4-nitrophenyl)-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide) Thiophene 4-(4-nitrophenyl) C₂₄H₁₄N₆O₆S₃ 578.5996 Electron-withdrawing nitro groups reduce solubility; may enhance reactivity in electrophilic environments.
BA68387 (N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide) Thiophene 6-ethoxybenzothiazole C₂₄H₂₀N₄O₄S₃ 524.635 Ethoxy groups improve solubility compared to nitro analogs; stability requires storage at 2–8°C.
Compound 2c () Dihydropyridine 4-phenylthiazol-2-yl C₃₃H₂₇N₅O₂S₂ 589.72 Dihydropyridine core may enhance hydrogen-bonding capacity; studied for antimicrobial and cytotoxic activities.
N2,N5-bis[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide () Thiophene 4-(4-phenoxyphenyl) C₄₀H₂₈N₄O₄S₃ Not provided Phenoxy groups introduce steric bulk and lipophilicity, potentially improving membrane permeability in biological systems.

*Estimated based on analogs in .

Key Insights

Core Structure Influence: Thiophene-based cores (e.g., target compound, BA84606) favor planar conjugation, enabling π-π interactions critical for binding to aromatic residues in proteins or DNA .

Substituent Effects: Electron-Donating Groups (Methoxy, Ethoxy): Improve solubility and bioavailability. The target compound’s 3,4-dimethoxyphenyl groups may enhance water solubility compared to BE83544 (nitro) or BA84606 (diphenyl) . Electron-Withdrawing Groups (Nitro): Increase reactivity but reduce solubility, making BE83544 suitable for electrophilic applications . Bulkier Groups (Diphenyl, Phenoxyphenyl): May enhance binding affinity but reduce solubility and metabolic stability .

Biological Activity :

  • Compound 2c (dihydropyridine core) demonstrated antimicrobial and cytotoxic properties, suggesting that thiazole-containing dicarboxamides may broadly target microbial or cancer cells .
  • Methoxy-substituted analogs (e.g., target compound) are hypothesized to exhibit improved pharmacokinetic profiles due to enhanced solubility .

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